molecular formula C30H23N3 B4301100 1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE

1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE

Cat. No.: B4301100
M. Wt: 425.5 g/mol
InChI Key: XXBMWHQBGMTJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzil, benzaldehyde, and ammonia in glacial acetic acid can form imidazole derivatives . The specific conditions, such as temperature and solvent, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-triphenylimidazole: Another imidazole derivative with similar structural features.

    1,2,4-triazole: A related heterocyclic compound with different nitrogen positioning.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE stands out due to its multiple phenyl groups and unique imidazole core

Properties

IUPAC Name

1-(3-methylphenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3/c1-22-12-11-19-26(20-22)33-27(23-13-5-2-6-14-23)21-32-29(25-17-9-4-10-18-25)28(31-30(32)33)24-15-7-3-8-16-24/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBMWHQBGMTJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
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1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE

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